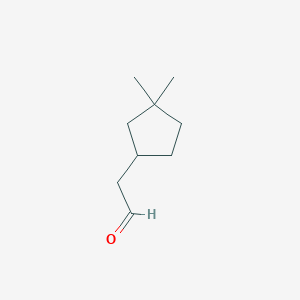

2-(3,3-Dimethylcyclopentyl)acetaldehyde

Description

2-(3,3-Dimethylcyclopentyl)acetaldehyde is a bicyclic aldehyde characterized by a cyclopentane ring substituted with two methyl groups at the 3,3-positions and an acetaldehyde side chain.

Propriétés

Formule moléculaire |

C9H16O |

|---|---|

Poids moléculaire |

140.22 g/mol |

Nom IUPAC |

2-(3,3-dimethylcyclopentyl)acetaldehyde |

InChI |

InChI=1S/C9H16O/c1-9(2)5-3-8(7-9)4-6-10/h6,8H,3-5,7H2,1-2H3 |

Clé InChI |

LMKUNSQEUQUJRP-UHFFFAOYSA-N |

SMILES canonique |

CC1(CCC(C1)CC=O)C |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 2-(3,3-Dimethylcyclopentyl)acetaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylcyclopentylmethanol with an oxidizing agent to form the corresponding aldehyde. The reaction conditions typically include the use of an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an organic solvent like dichloromethane .

Industrial production methods for this compound may involve more scalable and cost-effective processes, such as catalytic oxidation of the corresponding alcohol or other proprietary methods developed by chemical manufacturers .

Analyse Des Réactions Chimiques

2-(3,3-Dimethylcyclopentyl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

The major products formed from these reactions include the corresponding alcohol, carboxylic acid, and substituted derivatives, depending on the reagents and conditions used.

Applications De Recherche Scientifique

2-(3,3-Dimethylcyclopentyl)acetaldehyde has various applications in scientific research, including:

Biology: The compound may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 2-(3,3-Dimethylcyclopentyl)acetaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. In biological systems, the compound may interact with enzymes or other molecular targets, influencing metabolic pathways or other biochemical processes.

Comparaison Avec Des Composés Similaires

Cyclohexylidene Derivatives: Pheromone Activity

Key Analogs :

- (E)- and (Z)-2-(3,3-Dimethylcyclohexylidene)acetaldehyde (Grandlure III/IV)

- Structure : Six-membered cyclohexene ring with a double bond and 3,3-dimethyl substituents.

- Properties : Higher molecular weight (166.26 g/mol) and increased polarity due to the conjugated double bond.

- Applications : Critical aggregation pheromones in beetles (e.g., Polygraphus subopacus, cotton boll weevil). The (E)-isomer (Grandlure IV) exhibits species-specific attraction, while the (Z)-isomer (Grandlure III) is less effective .

- Comparison : The cyclohexylidene structure enhances volatility and receptor binding compared to the saturated cyclopentyl analog. The double bond likely facilitates stereochemical recognition in insect olfactory systems .

Cyclopentenyl Derivatives: α-Campholenal

Key Analog :

- α-Campholenal (2,2,3-Trimethylcyclopent-3-en-1-yl acetaldehyde)

- Structure : Cyclopentene ring with 2,2,3-trimethyl groups and an acetaldehyde side chain.

- Properties : Molecular weight 166.26 g/mol. The unsaturated ring introduces reactivity (e.g., Diels-Alder participation) and distinct olfactory profiles.

- Applications : Used in fragrances and as a synthetic intermediate.

- Comparison : The additional methyl groups and double bond increase hydrophobicity and reduce volatility relative to 2-(3,3-dimethylcyclopentyl)acetaldehyde. The cyclopentane backbone in the target compound may offer greater thermal stability .

Halogenated Derivatives: Chlorophenyl Acetaldehydes

Key Analogs :

- 2-(3-Chlorophenyl)acetaldehyde Structure: Aromatic phenyl ring with a chlorine substituent at the 3-position. Properties: Molecular weight 154.59 g/mol; estimated boiling point ~200°C. The electron-withdrawing chlorine increases polarity and alters solubility. Applications: Byproduct in chlorination processes; studied in odorant research. This structural difference impacts biological interactions, such as enzyme inhibition or receptor binding .

Smaller-Ring Analogs: Cyclobutyl and Cyclopropyl Derivatives

Key Analogs :

- 2-(3,3-Dimethylcyclobutyl)acetaldehyde

- Structure : Four-membered cyclobutane ring with 3,3-dimethyl groups.

- Properties : Increased ring strain reduces stability but may enhance reactivity.

- Comparison : The cyclopentyl analog’s five-membered ring offers lower strain and higher conformational flexibility, favoring synthetic feasibility and stability .

- Cyclopropyl Derivatives (e.g., 2-[2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetaldehyde)

Physicochemical Properties and Stability

| Compound | Ring Type | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 2-(3,3-Dimethylcyclopentyl)acetaldehyde | Cyclopentane | 3,3-dimethyl | 154.23 | Moderate volatility, high stability |

| (E)-Grandlure IV | Cyclohexene | 3,3-dimethyl, double bond | 166.26 | Higher polarity, pheromone specificity |

| α-Campholenal | Cyclopentene | 2,2,3-trimethyl | 166.26 | Reactivity for Diels-Alder, fragrance |

| 2-(3-Chlorophenyl)acetaldehyde | Phenyl | 3-chloro | 154.59 | Aromatic polarity, odorant byproduct |

- Volatility : Cyclohexylidene derivatives (e.g., Grandlure IV) are more volatile than cyclopentane analogs due to double-bond conjugation.

- Stability : Saturated rings (cyclopentane, cyclohexane) resist oxidation compared to unsaturated or strained systems.

Q & A

Basic: What are the key spectroscopic methods for characterizing 2-(3,3-dimethylcyclopentyl)acetaldehyde, and how are they applied?

Answer:

The compound is characterized using:

- NMR Spectroscopy : To confirm the aldehyde proton (δ 9.5–10.5 ppm) and cyclopentyl methyl groups (δ 0.8–1.5 ppm) .

- GC-MS : For molecular ion detection (m/z 164.24) and fragmentation patterns (e.g., m/z 137, 109) to distinguish isomers .

- IR Spectroscopy : To identify the aldehyde C=O stretch (~1720 cm⁻¹) .

Reference databases like PubChem (CID 1407613) and NIST provide standardized spectral data for validation .

Advanced: How can stereochemical discrepancies between (E)- and (Z)-isomers of 2-(3,3-dimethylcyclopentyl)acetaldehyde be resolved experimentally?

Answer:

- Chiral GC Columns : Separate isomers based on retention times (e.g., using β-cyclodextrin phases) .

- NOESY NMR : Detect spatial proximity of substituents to assign E/Z configurations .

- Polarimetry : Measure optical activity if chiral centers are present in derivatives.

In pheromone studies, only the (Z)-isomer of DMCHA attracted Polygraphus subopacus beetles, highlighting the need for isomer-specific synthesis .

Basic: What is the ecological significance of 2-(3,3-dimethylcyclopentyl)acetaldehyde in beetle behavior?

Answer:

The compound acts as a male-specific aggregation pheromone in bark beetles (e.g., Polygraphus subopacus) . Field experiments using synthetic (Z)-DMCHA showed attraction rates of 70–80% in traps, confirming its role in coordinating mass tree attacks . Similar activity is observed in Anthonomus grandis (cotton boll weevil) .

Advanced: How should researchers design experiments to test synergistic effects of this compound in multi-component pheromone blends?

Answer:

- Dose-Response Studies : Vary concentrations of 2-(3,3-dimethylcyclopentyl)acetaldehyde alongside co-components (e.g., grandisol) to identify optimal ratios .

- Electroantennography (EAG) : Compare antennal responses to individual compounds vs. blends .

- Field Trials : Use factorial designs to assess additive or antagonistic effects. For example, in P. subopacus, (Z)-DMCHA alone achieved 65% trap efficacy, but blending with fragranol increased it to 85% .

Basic: What synthetic routes are reported for 2-(3,3-dimethylcyclopentyl)acetaldehyde?

Answer:

- Wittig Reaction : React 3,3-dimethylcyclopentylidene ylide with acetaldehyde precursors .

- Aldol Condensation : Use cyclopentyl ketones (e.g., 3,3-dimethylcyclopentanone) with acetylating agents.

- Isomer-Specific Synthesis : Employ chiral catalysts or photochemical methods to control E/Z ratios . Yields range from 40–60% depending on purification methods .

Advanced: How can computational modeling predict the bioactivity of derivatives of this compound?

Answer:

- QSAR Models : Correlate substituent effects (e.g., methyl group position) with pheromone receptor binding affinity .

- Molecular Docking : Simulate interactions with odorant-binding proteins (e.g., P. subopacus OBPs) using software like AutoDock Vina.

- DFT Calculations : Predict stability of E/Z isomers based on thermodynamic parameters (ΔG) .

Basic: What are the stability considerations for storing 2-(3,3-dimethylcyclopentyl)acetaldehyde?

Answer:

- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation of the aldehyde group .

- Low Temperatures : Keep at –20°C in amber vials to minimize photodegradation.

- Stabilizers : Add 0.1% hydroquinone to inhibit polymerization. Shelf life exceeds 12 months under these conditions .

Advanced: How to address contradictions between GC-MS identification and biological activity in pheromone studies?

Answer:

- Bioassay-Guided Fractionation : Isolate active components from crude extracts despite GC-MS noise .

- Synthetic Validation : Compare retention times and bioactivity of synthesized standards with natural samples.

In P. subopacus, (E)-DMCHA was detected via GC-MS but showed no field attraction, emphasizing the need for functional assays .

Basic: What analytical techniques confirm the purity of synthesized 2-(3,3-dimethylcyclopentyl)acetaldehyde?

Answer:

- HPLC-PDA : Purity >98% confirmed by peak area integration at 210 nm .

- Elemental Analysis : Match experimental C/H/O ratios with theoretical values (C: 80.43%, H: 9.82%, O: 9.75%) .

Advanced: What role does 2-(3,3-dimethylcyclopentyl)acetaldehyde play in cross-species chemical communication?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.